2-m-Tolylamino-thiazol-4-one
CAS No.: 27052-16-0
Cat. No.: VC3178754
Molecular Formula: C10H10N2OS
Molecular Weight: 206.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27052-16-0 |
---|---|
Molecular Formula | C10H10N2OS |
Molecular Weight | 206.27 g/mol |
IUPAC Name | 2-(3-methylphenyl)imino-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C10H10N2OS/c1-7-3-2-4-8(5-7)11-10-12-9(13)6-14-10/h2-5H,6H2,1H3,(H,11,12,13) |
Standard InChI Key | GFQLBTVJHQTLFT-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)N=C2NC(=O)CS2 |
Canonical SMILES | CC1=CC(=CC=C1)N=C2NC(=O)CS2 |
Introduction
Chemical Structure and Properties
2-m-Tolylamino-thiazol-4-one is characterized by a thiazole ring with a tolyl (methylphenyl) group attached to the amino substituent at position 2, and a ketone group at position 4. The "m" designation indicates that the methyl group is in the meta position on the tolyl ring, making it a 3-methylanilino derivative.
Physical Properties
The compound 2-m-Tolylamino-thiazol-4-one possesses distinctive physical characteristics that are summarized in Table 1.
Table 1: Physical Properties of 2-m-Tolylamino-thiazol-4-one
Property | Value |
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CAS Number | 27052-16-0 |
Molecular Formula | C₁₀H₁₀N₂OS |
Molecular Weight | 206.26400 g/mol |
Density | 1.31 g/cm³ |
Boiling Point | 332.7°C at 760 mmHg |
Flash Point | 155°C |
Exact Mass | 206.05100 |
PSA (Polar Surface Area) | 70.25000 |
LogP | 2.12140 |
Vapour Pressure | 0.000143 mmHg at 25°C |
Index of Refraction | 1.662 |
These physical properties indicate that 2-m-Tolylamino-thiazol-4-one is a relatively stable compound with a high boiling point, which suggests strong intermolecular forces . The moderate LogP value (2.12140) indicates a balance between hydrophilicity and lipophilicity, potentially facilitating membrane permeability in biological systems.
Chemical Properties
The chemical reactivity of 2-m-Tolylamino-thiazol-4-one is primarily determined by its functional groups. The thiazole ring contains both a nitrogen and sulfur atom, making it an electron-rich heterocycle with nucleophilic sites. The carbonyl group at position 4 can participate in various reactions typical of ketones, including nucleophilic addition reactions and condensations.
The amino linkage between the thiazole ring and the tolyl group can undergo reactions characteristic of secondary amines. The presence of the methyl group on the aromatic ring increases electron density through an inductive effect, potentially influencing the reactivity of the compound.
Structural Comparison with Related Compounds
Comparing 2-m-Tolylamino-thiazol-4-one with its structural isomers and related compounds provides valuable insights into structure-activity relationships. Table 2 presents a comparison with 2-p-Tolylamino-thiazol-4-one, a para-substituted isomer.
Table 2: Comparison of 2-m-Tolylamino-thiazol-4-one and 2-p-Tolylamino-thiazol-4-one
Property | 2-m-Tolylamino-thiazol-4-one | 2-p-Tolylamino-thiazol-4-one |
---|---|---|
CAS Number | 27052-16-0 | 66625-35-2 |
Molecular Formula | C₁₀H₁₀N₂OS | C₁₀H₁₀N₂OS |
Molecular Weight | 206.26400 g/mol | 206.27 g/mol |
Methyl Position | Meta (3-position) | Para (4-position) |
Boiling Point | 332.7°C at 760 mmHg | Not Available |
Density | 1.31 g/cm³ | Not Available |
The primary structural difference between these isomers is the position of the methyl group on the aromatic ring, which can significantly affect their biological activities and physicochemical properties .
Biological Activities and Applications
Anticancer Properties
Numerous thiazole derivatives have demonstrated anticancer properties, suggesting potential applications for 2-m-Tolylamino-thiazol-4-one in cancer research. Related compounds like 2-m-Tolylaminothiazole-4-carboxylic acid ethyl ester have shown the ability to induce apoptosis in cancer cells through activation of caspase pathways.
The anticancer mechanism of action for these compounds is multifaceted and may involve:
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Inhibition of key enzymes in cell proliferation pathways
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Disruption of cell cycle progression
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Induction of apoptotic cell death
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Interference with DNA replication or repair mechanisms
Thiosemicarbazone derivatives of thiazoles have particularly demonstrated significant antitumor activities, with some compounds currently in clinical trials . For example, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (triapine) has advanced to phase II clinical trials for cancer treatment.
Research Developments and Future Perspectives
The field of thiazole chemistry continues to evolve, with increasing interest in structure-activity relationships and the development of more efficient synthetic methods. Future research on 2-m-Tolylamino-thiazol-4-one might focus on:
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Development of optimized, high-yielding synthetic routes with fewer environmental impacts
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Comprehensive evaluation of its biological activities against various pathogens and cancer cell lines
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Structure modification studies to enhance its pharmacological properties
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Investigation of potential synergistic effects when combined with established drugs
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Exploration of novel applications beyond the pharmaceutical field
The versatile thiazole scaffold offers numerous opportunities for derivatization, potentially leading to compounds with enhanced properties or novel activities. Computational methods and structure-based design approaches could accelerate the development of 2-m-Tolylamino-thiazol-4-one derivatives with improved efficacy and selectivity.
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